J22352

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

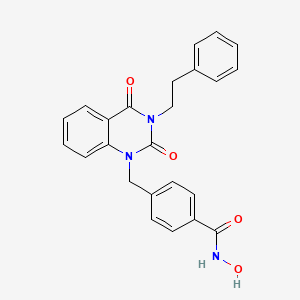

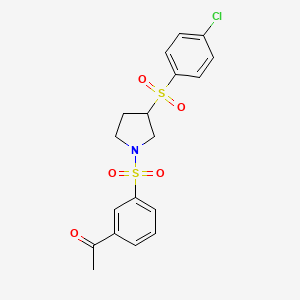

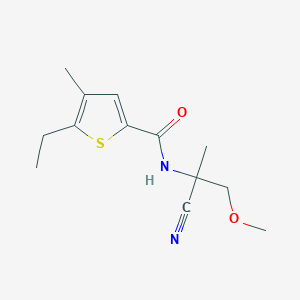

J22352 is a highly selective inhibitor of histone deacetylase 6 (HDAC6) with proteolysis-targeting chimeras (PROTAC)-like properties. It has an IC50 value of 4.7 nM, making it a potent compound for targeting HDAC6. This compound has shown significant anticancer effects, particularly in glioblastoma, by promoting the degradation of HDAC6 and inducing autophagy .

Preparation Methods

The synthetic routes and reaction conditions for J22352 are not explicitly detailed in the available literature. it is known that this compound is synthesized with high purity (98.72%) and is available in various quantities for research purposes . Industrial production methods for this compound are not publicly disclosed, as it is primarily used for scientific research.

Chemical Reactions Analysis

J22352 undergoes several types of chemical reactions, including:

Inhibition of HDAC6: this compound binds to HDAC6, leading to its degradation.

Autophagy Induction: By inhibiting HDAC6, this compound induces autophagy in glioblastoma cells

Common reagents and conditions used in these reactions include:

Concentration: This compound is used in concentrations ranging from 0.1 μM to 20 μM for in vitro studies

Incubation Time: The compound is typically incubated for 24 to 72 hours to observe its effects

Major products formed from these reactions include the degradation products of HDAC6 and the induction of autophagic cell death in cancer cells .

Scientific Research Applications

J22352 has a wide range of scientific research applications, including:

Cancer Research: this compound is primarily used in cancer research, particularly in studying glioblastoma. .

Epigenetics: As an HDAC6 inhibitor, this compound is used to study the role of histone deacetylation in gene expression and transcription

Immunotherapy: This compound has been shown to reduce the immunosuppressive activity of programmed death-ligand 1 (PD-L1), restoring host antitumor activity

Mechanism of Action

J22352 exerts its effects through the following mechanisms:

HDAC6 Inhibition: this compound binds to HDAC6, leading to its degradation. .

Autophagy Induction: By inhibiting HDAC6, this compound induces autophagy in glioblastoma cells, leading to cancer cell death

Immune Response Modulation: This compound reduces the immunosuppressive activity of PD-L1, restoring the host’s antitumor immune response

Comparison with Similar Compounds

J22352 is unique due to its high selectivity for HDAC6 and its PROTAC-like properties. Similar compounds include:

Tubastatin A: Another selective HDAC6 inhibitor, but with different structural properties and potency.

ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor used in multiple myeloma research.

CAY10603: A potent HDAC6 inhibitor with applications in cancer research.

This compound stands out due to its dual action of HDAC6 inhibition and autophagy induction, making it a promising candidate for cancer therapy .

Properties

IUPAC Name |

4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c28-22(25-31)19-12-10-18(11-13-19)16-27-21-9-5-4-8-20(21)23(29)26(24(27)30)15-14-17-6-2-1-3-7-17/h1-13,31H,14-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJIKUXUKSADFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)

![N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide](/img/structure/B2407452.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)